D-Galactose-13C-5

Description

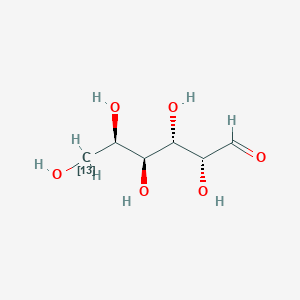

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1 |

InChI Key |

GZCGUPFRVQAUEE-ZAHPDWKSSA-N |

Isomeric SMILES |

[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Galactose-13C-5 Metabolic Tracing: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of D-Galactose-13C-5 in metabolic tracing studies. It is designed to serve as a valuable resource for researchers and professionals in the fields of metabolic research, drug discovery, and development.

Core Principles of 13C Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2][3] The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C, such as this compound, into a biological system.[4] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[4]

By measuring the distribution of these 13C labels in the metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through different metabolic pathways.[4] This information provides a detailed snapshot of the cell's metabolic state and how it responds to various stimuli or genetic modifications.[3]

The choice of the labeled tracer is critical for the successful application of 13C-MFA, as it determines the precision with which specific metabolic fluxes can be estimated.[5]

Metabolic Pathways of D-Galactose

D-Galactose is primarily metabolized through the Leloir pathway , which converts it into glucose-6-phosphate, a key intermediate in central carbon metabolism.[6][7][8] Understanding this pathway is essential for tracing the fate of the 13C label from this compound.

The key steps of the Leloir pathway are:

-

Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.

-

Conversion to Glucose-6-Phosphate: Glucose-1-phosphate, formed from UDP-glucose, is converted to glucose-6-phosphate by phosphoglucomutase.

Tracing the 13C-5 Label from D-Galactose

When using this compound, the 13C label is located on the fifth carbon of the galactose molecule. As it proceeds through the Leloir pathway, this labeled carbon is conserved, and its position can be tracked in downstream metabolites.

-

In galactose-1-phosphate and UDP-galactose , the label remains at the C-5 position.

-

Through the action of UDP-galactose 4-epimerase, the labeled UDP-galactose is converted to labeled UDP-glucose , with the label still at the C-5 position.

-

This then leads to the formation of glucose-1-phosphate and subsequently glucose-6-phosphate , both with the 13C label at the C-5 position.

From glucose-6-phosphate, the 13C-5 label can enter various central metabolic pathways, including:

-

Glycolysis: The six-carbon glucose-6-phosphate is cleaved into two three-carbon molecules. The C-5 of glucose-6-phosphate becomes the C-2 of glyceraldehyde-3-phosphate and subsequently the C-2 of pyruvate and lactate.

-

Pentose Phosphate Pathway (PPP): The label can be traced through the intermediates of the PPP, providing insights into its activity.

-

Glycogen Synthesis: The labeled glucose units can be incorporated into glycogen.

An alternative, the oxidoreductive pathway , also exists for galactose metabolism, particularly in some fungi. This pathway involves the reduction of galactose to galactitol, followed by oxidation to L-xylo-3-hexulose and subsequent conversion to D-fructose-6-phosphate.

Caption: The Leloir pathway for this compound metabolism.

Experimental Protocols for this compound Metabolic Tracing

A typical metabolic tracing experiment using this compound in cell culture involves several key steps, from media preparation to data analysis.

Caption: General experimental workflow for this compound tracing.

Media Preparation

-

Basal Medium Selection: Choose a basal medium that lacks galactose and has a known, preferably low, concentration of glucose. Custom media formulations are often required.

-

Tracer Addition: Add this compound to the desired final concentration. The optimal concentration will depend on the cell type and experimental goals.

-

Supplementation: Add other necessary supplements such as dialyzed fetal bovine serum (to minimize unlabeled galactose), amino acids, and vitamins.

-

Sterilization: Sterile-filter the final medium.

Cell Culture and Labeling

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase during the labeling period.

-

Adaptation (Optional): In some cases, it may be beneficial to adapt the cells to a galactose-containing medium for a period before introducing the labeled substrate.

-

Labeling: Replace the standard culture medium with the pre-warmed 13C-galactose-containing medium. The duration of labeling can range from minutes to hours, depending on the turnover rates of the metabolites of interest.

Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to preserve the in vivo metabolic state of the cells.

-

Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quenching: Immediately add a cold quenching solution, such as 80% methanol at -80°C, to the cells.

-

Scraping and Collection: Scrape the cells in the quenching solution and collect them into a pre-chilled tube.

-

Extraction: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and separate the metabolite-containing supernatant from the cell debris by centrifugation.

Analytical Measurement and Data Analysis

The extracted metabolites are then analyzed to determine the extent and position of 13C incorporation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Metabolites are often derivatized to increase their volatility for GC separation. MS is then used to detect the mass shifts caused by the 13C label.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar metabolites and does not typically require derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific position of the 13C label within a molecule.

The resulting data on mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.

Quantitative Data Presentation

The following table presents a summary of the distribution of 13C-labeled galactose and its metabolites in the liver of normal and galactose-1-phosphate uridyl transferase (GALT) deficient mice 4 hours after administration of [13C]galactose.[1] This data illustrates how 13C-galactose tracing can be used to study metabolic disorders.

| Metabolite | Normal Mice (N/N) | GALT Deficient Mice (G/G) |

| [13C]Galactose | Not detected | High levels |

| [13C]Galactose-1-phosphate | Not detected | Highest concentration |

| [13C]Galactitol | Not detected | Present |

| [13C]Galactonate | Present | Present (comparable to N/N) |

| [13C]Glucose | High levels | Present (lower than N/N) |

| [13C]Lactate | High levels | Present (lower than N/N) |

Data adapted from Lai et al., Molecular Genetics and Metabolism, 2007.[1]

D-Galactose and Cellular Signaling

Recent studies have shown that D-galactose, particularly at high concentrations, can induce cellular senescence and impact signaling pathways. This has made D-galactose a useful tool for studying the mechanisms of aging and age-related diseases.

NF-κB Signaling Pathway

D-galactose has been shown to induce a senescence-associated secretory phenotype (SASP) through the activation of the NF-κB pathway. This leads to the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.

Caption: D-Galactose-induced NF-κB signaling in cellular senescence.

YAP-CDK6 Signaling Pathway

D-galactose can also induce senescence in certain cell types, such as glioblastoma cells, by inactivating the YAP-CDK6 signaling pathway.[9][10][11] This leads to cell cycle arrest and the expression of senescence markers.

Caption: D-Galactose-induced senescence via the YAP-CDK6 pathway.

Conclusion

This compound metabolic tracing is a valuable tool for dissecting the complexities of galactose metabolism and its interplay with central carbon pathways. This in-depth guide provides the foundational knowledge and practical considerations for designing and implementing robust 13C-MFA experiments using this tracer. The ability to quantify metabolic fluxes and investigate the influence of D-galactose on cellular signaling pathways opens up new avenues for research into metabolic disorders, aging, and the development of novel therapeutic strategies.

References

- 1. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Leloir pathway - Wikipedia [en.wikipedia.org]

- 8. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Galactose-¹³C₅ Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of D-Galactose-¹³C₅ tracer studies in metabolic research. Stable isotope tracers, such as ¹³C-labeled galactose, are powerful tools for elucidating the intricate pathways of cellular metabolism, offering insights into both normal physiology and disease states.

Introduction to D-Galactose-¹³C₅ Tracers

D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes beyond its basic function as an energy source. It is a key component of glycoproteins and glycolipids, which are essential for cell signaling, recognition, and adhesion. The use of D-galactose labeled with the stable isotope carbon-13 (¹³C) at specific positions (in this case, on five of its six carbons) allows researchers to trace the metabolic fate of galactose through various interconnected pathways. By employing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the incorporation of ¹³C from galactose into downstream metabolites can be precisely quantified, providing a dynamic view of metabolic fluxes.

These studies are instrumental in understanding a range of conditions, from inherited metabolic disorders like galactosemia to the metabolic reprogramming observed in cancer and the physiological responses to exercise. Furthermore, D-galactose has been explored as a vector for prodrug design, highlighting the diverse applications of understanding its metabolic journey.[1]

Core Metabolic Pathways of Galactose

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. This intermediate can then enter glycolysis or be used for glycogen synthesis. Additionally, galactose can be shunted into alternative pathways, particularly under pathological conditions.

The Leloir Pathway

The Leloir pathway is a sequence of three enzymatic reactions that catabolize D-galactose.

References

D-Galactose-13C-5: A Technical Guide to its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The stable isotope-labeled form, D-Galactose-13C-5, serves as a powerful tracer in metabolic research, enabling scientists to track the fate of galactose through intricate biochemical pathways. Its use in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides invaluable insights into cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental methodologies, quantitative data, and visual representations of metabolic pathways and experimental workflows.

Core Applications in Research

The primary application of this compound is as a metabolic tracer to elucidate the pathways of galactose metabolism. This is particularly important in studying:

-

The Leloir Pathway: The main catabolic route for galactose, converting it to glucose-1-phosphate.

-

Glycoconjugate Biosynthesis: The incorporation of galactose into glycoproteins and glycolipids.

-

Alternative Metabolic Fates: The conversion of galactose to galactitol and galactonate, which can be significant in certain disease states.

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system.

By replacing natural abundance D-galactose with its 13C-labeled counterpart, researchers can precisely follow the journey of the carbon atoms through various metabolic transformations.

Experimental Protocols

Metabolic Flux Analysis using this compound and Mass Spectrometry

This protocol outlines a general workflow for a stable isotope tracer experiment using this compound with analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

a. Cell Culture and Labeling:

-

Culture mammalian cells (e.g., hepatocytes, cancer cell lines) in standard growth medium to the desired confluence.

-

Replace the standard medium with a medium containing a known concentration of this compound (e.g., uniformly labeled, [U-13C6]D-galactose, or specifically labeled, [1-13C]D-galactose). The concentration and labeling pattern will depend on the specific research question.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose.

b. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

c. Sample Derivatization (for GC-MS):

-

Dry the metabolite extract under a stream of nitrogen gas.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

d. Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS.

-

For GC-MS, monitor the mass isotopologue distributions of key metabolites (e.g., galactose-1-phosphate, UDP-galactose, lactate, amino acids).

-

For LC-MS, direct infusion or chromatographic separation can be used to analyze the labeled metabolites.

e. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate intracellular fluxes.

NMR Spectroscopic Analysis of this compound Metabolism

NMR spectroscopy offers the advantage of providing positional information about the 13C label within metabolites.

a. Cell Culture and Labeling:

-

Follow a similar cell culture and labeling procedure as described for MS-based analysis. Higher cell numbers may be required to achieve sufficient signal for NMR.

b. Metabolite Extraction:

-

Extract metabolites using a method suitable for NMR, such as a perchloric acid extraction followed by neutralization.

c. NMR Spectroscopy:

-

Dissolve the dried metabolite extract in a suitable deuterated solvent (e.g., D2O).

-

Acquire 1D and 2D 13C NMR spectra. 1H-13C HSQC is a particularly powerful technique for identifying and quantifying labeled metabolites.

d. Data Analysis:

-

Identify labeled metabolites based on their chemical shifts and 13C-13C or 1H-13C coupling patterns.

-

Quantify the concentration and isotopic enrichment of metabolites by integrating the corresponding peaks in the NMR spectra.[1]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a this compound tracer experiment in a cancer cell line.

Table 1: Fractional Enrichment of Key Metabolites after Incubation with [U-13C6]D-Galactose

| Metabolite | 2 hours | 8 hours | 24 hours |

| Intracellular Galactose | 0.95 ± 0.02 | 0.98 ± 0.01 | 0.99 ± 0.01 |

| Galactose-1-Phosphate | 0.88 ± 0.04 | 0.95 ± 0.02 | 0.97 ± 0.01 |

| UDP-Galactose | 0.75 ± 0.05 | 0.89 ± 0.03 | 0.94 ± 0.02 |

| UDP-Glucose | 0.68 ± 0.06 | 0.85 ± 0.04 | 0.91 ± 0.03 |

| Lactate | 0.15 ± 0.03 | 0.35 ± 0.05 | 0.55 ± 0.06 |

Table 2: Estimated Metabolic Fluxes (normalized to galactose uptake rate of 100)

| Reaction | Flux Value |

| Galactokinase | 98.2 ± 3.5 |

| GALT | 95.7 ± 4.1 |

| GALE (UDP-Gal -> UDP-Glc) | 88.3 ± 5.2 |

| Glycolysis (from Glucose-6-P) | 75.1 ± 6.8 |

| Pentose Phosphate Pathway | 12.6 ± 2.1 |

| Galactitol Synthesis | 1.5 ± 0.3 |

Visualization of Pathways and Workflows

Metabolic Pathway: The Leloir Pathway

The following diagram illustrates the central pathway for galactose metabolism, which can be traced using this compound.

Experimental Workflow: 13C-MFA using this compound

This diagram outlines the key steps in a metabolic flux analysis experiment using this compound.

Logical Relationship: Application in Drug Development

This diagram illustrates how this compound can be utilized in the drug development process to assess the metabolic effects of a new compound.

Conclusion

This compound is an indispensable tool for researchers investigating galactose metabolism. Its application in stable isotope tracing studies, coupled with powerful analytical techniques, allows for a detailed and quantitative understanding of metabolic pathways in both healthy and diseased states. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for designing and interpreting experiments that leverage the unique capabilities of this compound to advance our knowledge in cellular metabolism and drug development.

References

Understanding the Basics: What is D-Galactose-¹³C₅?

An In-depth Technical Guide to the Certificate of Analysis for D-Galactose-¹³C₅

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like D-Galactose-¹³C₅ is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for experimental use. This guide will delve into the core components of a typical CoA for D-Galactose-¹³C₅, explaining the significance of each data point and the methodologies used to obtain them.

D-Galactose-¹³C₅ is a stable isotope-labeled form of D-galactose where five of the six carbon atoms are the heavy isotope ¹³C. The specific positions of the ¹³C labels are crucial and should be specified in the CoA. This labeling is instrumental in metabolic research, flux analysis, and as an internal standard in mass spectrometry-based quantification, allowing researchers to trace the fate of galactose in biological systems.[1][2]

Key Data on a Certificate of Analysis

A typical CoA for D-Galactose-¹³C₅ will present several key quantitative metrics. These are summarized below.

Table 1: Summary of Typical Quantitative Data

| Parameter | Typical Specification | Significance |

| Chemical Purity | ≥98% | Indicates the percentage of the compound that is D-Galactose, irrespective of its isotopic composition. |

| Isotopic Purity | ≥99 atom % ¹³C | Represents the percentage of the labeled carbon atoms that are indeed ¹³C. |

| Isotopic Enrichment | Varies (e.g., M+5) | Describes the extent to which the molecule contains the heavy isotope. For D-Galactose-¹³C₅, the primary species would be five mass units heavier than unlabeled galactose. |

| Optical Rotation | Conforms to reference | Confirms the stereochemistry of the molecule (D-isomer). |

| Residual Solvents | Below specified limits | Ensures that solvents used during synthesis and purification do not interfere with experiments. |

| Water Content | ≤1.0% | Important for accurate weighing and concentration calculations. |

Note: The values presented are typical and may vary between different manufacturers and batches.

Experimental Protocols: The Science Behind the Data

The data presented in a CoA is generated through a series of rigorous analytical experiments. Understanding these methodologies is crucial for interpreting the results correctly.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of non-volatile compounds like sugars.[3][4][5]

-

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

-

Typical Setup:

-

Column: An amino-bonded or a ligand-exchange column is commonly used for sugar analysis.[6]

-

Mobile Phase: A mixture of acetonitrile and water is often used for amino columns, while water alone can be used for ligand-exchange columns.[5][6]

-

Detection: A Refractive Index Detector (RID) is typically employed for sugar analysis as sugars lack a strong UV chromophore.[3][4]

-

-

Data Interpretation: The area of the peak corresponding to D-Galactose is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic composition of a labeled compound.[7][8][9]

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundance of ions with different masses reveals the isotopic distribution.

-

Typical Setup:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like galactose.[9][10]

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination and separation of isotopic peaks.

-

-

Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of D-Galactose. For D-Galactose-¹³C₅, the most abundant peak will be at M+5 (where M is the mass of the unlabeled molecule). The relative intensities of the M, M+1, M+2, etc., peaks are used to calculate the isotopic enrichment.

Structural Confirmation and Isotopic Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can confirm the positions of the ¹³C labels.[7][11][12]

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H and ¹³C) absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.

-

Key Experiments:

-

¹H NMR: Confirms the proton structure of the molecule.

-

¹³C NMR: Directly observes the carbon skeleton. In a ¹³C-labeled compound, the signals from the labeled carbons will be significantly enhanced.[13]

-

2D NMR (e.g., HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for unambiguous assignment of signals and confirmation of the labeling pattern.

-

-

Data Interpretation: The chemical shifts, coupling constants, and signal intensities in the NMR spectra are compared to reference spectra of unlabeled D-Galactose to confirm the structure and the specific sites of ¹³C incorporation.

Visualizing the Workflow and Structure

To better understand the processes and relationships involved, the following diagrams are provided.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Tracing D-Galactose-¹³C₅ in the Leloir pathway.

Conclusion

The Certificate of Analysis for D-Galactose-¹³C₅ is more than just a document; it is a testament to the quality and reliability of a critical research tool. By understanding the data presented and the rigorous experimental protocols used to generate it, researchers can have full confidence in the integrity of their starting materials, leading to more robust and reproducible scientific outcomes. For any further clarification, it is always recommended to contact the manufacturer directly.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. lcms.cz [lcms.cz]

- 5. spectralabsci.com [spectralabsci.com]

- 6. agilent.com [agilent.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Galactose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Including Classical Galactosaemia in the Expanded Newborn Screening Panel Using Tandem Mass Spectrometry for Galactose-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Isotopic Maze: A Technical Guide to Natural Abundance Correction for 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, 13C labeled compounds serve as powerful tools to trace the fate of molecules through complex biological systems. However, the ubiquitous presence of naturally occurring stable isotopes, particularly 13C, can obscure the true extent of label incorporation, leading to inaccurate interpretations. This technical guide provides an in-depth exploration of the principles and practices of natural abundance correction, equipping researchers with the knowledge to navigate this isotopic maze and obtain robust, reliable data from their 13C labeling experiments.

The Foundation: Understanding Natural Isotopic Abundance

Every element with multiple stable isotopes exists in nature as a mixture of these isotopic forms, each with a specific, relatively constant abundance. Carbon, the backbone of life, is predominantly composed of the 12C isotope, with a small but significant fraction (approximately 1.1%) existing as the heavier 13C isotope.[1][2] This inherent 13C content contributes to the mass spectrum of any carbon-containing molecule, creating a pattern of "mass isotopologues" – molecules that are chemically identical but differ in mass due to the number of heavy isotopes they contain.[3][4]

The following table summarizes the natural isotopic abundances of elements commonly found in biological molecules.

Table 1: Natural Abundance of Common Isotopes in Biological Systems [4][6][7][8]

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | 12C | 12.000000 | 98.93 |

| 13C | 13.003355 | 1.07 | |

| Hydrogen | 1H | 1.007825 | 99.9885 |

| 2H (D) | 2.014102 | 0.0115 | |

| Nitrogen | 14N | 14.003074 | 99.632 |

| 15N | 15.000109 | 0.368 | |

| Oxygen | 16O | 15.994915 | 99.757 |

| 17O | 16.999132 | 0.038 | |

| 18O | 17.999160 | 0.205 | |

| Sulfur | 32S | 31.972071 | 94.93 |

| 33S | 32.971458 | 0.76 | |

| 34S | 33.967867 | 4.29 | |

| 36S | 35.967081 | 0.02 | |

| Phosphorus | 31P | 30.973762 | 100 |

The Correction Principle: A Mathematical Approach

Natural abundance correction is a mathematical process that deconvolutes the measured mass isotopologue distribution (MID) to distinguish between the 13C enrichment originating from the labeled tracer and that from natural abundance.[5] This is typically achieved using a matrix-based algorithm. The measured MID is represented as a vector, which is the product of a correction matrix and the true, tracer-derived MID vector.[5]

The correction matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes. By inverting this matrix, the true MID, reflecting only the incorporation of the 13C label from the experimental tracer, can be calculated. Several software packages, such as IsoCor, AccuCor2, and Corna, have been developed to automate these calculations.[9][10]

Figure 1. The core principle of the natural abundance correction process.

Experimental Design and Protocols

The success of a 13C labeling study hinges on a well-designed experiment and meticulous execution of protocols. This section outlines the key steps, from cell culture to mass spectrometry analysis.

Cell Culture and 13C Labeling

A typical workflow for a 13C labeling experiment is depicted below.

Figure 2. A generalized workflow for conducting a 13C labeling experiment.

Protocol for 13C Labeling of Adherent Mammalian Cells: [1][3]

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency. The number of cells required will depend on the cell type and the sensitivity of the mass spectrometer.

-

Media Exchange: One hour before introducing the labeled substrate, replace the standard culture medium with a fresh medium containing dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.

-

Label Introduction: Replace the medium with pre-warmed (37°C) labeling medium containing the 13C-labeled substrate (e.g., [U-13C6]-glucose) at the desired concentration. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and add a chilled quenching solution (e.g., 80:20 methanol:water at -70°C).[3][11]

-

Cell Lysis and Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.

-

Vortex the lysate for 10 minutes, with intermittent cooling on ice.

-

Centrifuge at high speed (e.g., 6,000 x g) for 5 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the cell pellet twice more and pool the supernatants.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the pooled supernatant under a stream of nitrogen gas.

-

Re-suspend the dried extract in an appropriate solvent for mass spectrometry analysis (e.g., MS-grade water or a solvent compatible with the chromatography column). The resuspension volume should be optimized based on cell number and instrument sensitivity.

-

Filter the sample to remove any particulate matter before analysis.

-

Isotopic Purity of Tracers

The isotopic purity of the 13C-labeled substrate is a critical parameter that must be considered. Commercially available tracers are not 100% pure and contain a small fraction of unlabeled molecules. This impurity must be accounted for in the correction algorithm for accurate results.

Table 2: Typical Isotopic Purity of Common 13C-Labeled Tracers [12][13][14]

| 13C-Labeled Compound | Isotopic Purity (atom % 13C) |

| D-Glucose (U-13C6) | ≥ 99% |

| L-Glutamine (U-13C5) | ≥ 99% |

| L-Glutamine (1,2-13C2) | ≥ 99% |

| Sodium Acetate (1,2-13C2) | ≥ 99% |

| Sodium Pyruvate (U-13C3) | ≥ 99% |

Mass Spectrometry Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing 13C-labeled metabolites. The choice between them depends on the physicochemical properties of the metabolites of interest.

General GC-MS Protocol for 13C-Labeled Metabolites: [15][16][17]

-

Derivatization: Many polar metabolites are not volatile enough for GC analysis and require a derivatization step to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC Separation: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each metabolite.

-

Data Acquisition: The mass spectrometer is set to scan a specific m/z range to detect the different isotopologues of the target metabolites.

General LC-MS/MS Protocol for 13C-Labeled Metabolites: [18][19][20]

-

LC Separation: The metabolite extract is injected into the LC system, where compounds are separated based on their polarity and affinity for the stationary and mobile phases.

-

MS Detection: The eluting metabolites are introduced into the mass spectrometer, typically using electrospray ionization (ESI). In a tandem mass spectrometer (MS/MS), a precursor ion (the intact metabolite) is selected, fragmented, and the resulting product ions are detected. This provides a high degree of specificity and sensitivity.

-

Data Acquisition: The instrument is programmed to monitor specific precursor-to-product ion transitions for each metabolite and its expected isotopologues.

Application in a Signaling Pathway Context

13C tracer analysis is invaluable for elucidating how signaling pathways impact metabolism. For instance, consider the investigation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, which is known to influence glycolysis.

Figure 3. Using 13C-glucose to probe the effects of PI3K/Akt/mTOR signaling on glycolysis.

By treating cells with an inhibitor of this pathway and tracing the metabolism of [U-13C6]-glucose, researchers can quantify the changes in glucose uptake and flux through glycolysis. After performing natural abundance correction on the mass spectrometry data from key glycolytic intermediates like pyruvate and lactate, a decrease in the fraction of labeled molecules in the inhibitor-treated cells would provide strong evidence for the pathway's role in promoting glycolysis.

Conclusion

Natural abundance correction is an indispensable step in the analysis of data from 13C labeling experiments. By accurately accounting for the contribution of naturally occurring isotopes, researchers can obtain a clear and quantitative picture of metabolic fluxes and pathway dynamics. The methodologies and protocols outlined in this guide provide a robust framework for conducting and interpreting these powerful experiments, ultimately enabling deeper insights into the complex metabolic networks that underpin cellular function in both health and disease.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 4. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Natural abundance - Wikipedia [en.wikipedia.org]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-2 [isotope.com]

- 13. shoko-sc.co.jp [shoko-sc.co.jp]

- 14. ckisotopes.com [ckisotopes.com]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. shimadzu.com [shimadzu.com]

- 18. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. escholarship.org [escholarship.org]

Navigating Metabolic Pathways: A Technical Guide to D-Galactose-13C-5 and D-Galactose-13C-6 Applications

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Among these, isotopologues of D-galactose, such as D-Galactose-13C-5 and D-Galactose-13C-6, offer unique windows into cellular metabolism. This technical guide provides an in-depth exploration of the applications of these powerful tracers, with a focus on how the specific position of the 13C label dictates their utility in elucidating metabolic pathways, diagnosing diseases, and aiding in the development of novel therapeutics.

While direct comparative studies between this compound and D-Galactose-13C-6 are not extensively documented, a comprehensive understanding of their distinct and potential applications can be derived from the established uses of other positionally labeled galactose molecules, particularly D-Galactose-1-13C and uniformly labeled D-Galactose-[U-13C6]. This guide will delve into the principles of their application, present quantitative data in structured formats, detail experimental protocols, and visualize the underlying biochemical pathways.

Core Applications: A Comparative Overview

The primary applications of 13C-labeled D-galactose are centered on two key methodologies: the 13C-Galactose Breath Test (GBT) for assessing liver function and 13C-Metabolic Flux Analysis (MFA) for quantifying intracellular metabolic rates. The choice of the labeled carbon position is critical for the specificity and information obtained from each technique.

| Application | Predominantly Used Isotopologue | Principle | Key Quantitative Outputs |

| Liver Function Assessment | D-Galactose-1-13C | Ingested [1-13C]galactose is metabolized by the liver, releasing 13CO2 which is measured in expired breath. The rate of 13CO2 appearance reflects hepatic metabolic capacity. | - Peak 13CO2 excretion rate- Time to peak 13CO2 excretion- Cumulative percentage of 13C dose recovered (cPDR) |

| Metabolic Flux Analysis | D-Galactose-[U-13C6] | Uniformly labeled galactose is introduced into a biological system, and the distribution of 13C atoms in downstream metabolites is measured by mass spectrometry or NMR. This labeling pattern is used to calculate the rates (fluxes) of metabolic pathways. | - Relative and absolute metabolic flux rates (e.g., through glycolysis, pentose phosphate pathway, TCA cycle)- Identification of active metabolic pathways |

| Investigating Specific Enzymatic Reactions (Theoretical) | This compound | The 13C label at the C5 position would allow for tracing the fate of this specific carbon atom through various metabolic transformations, potentially providing insights into the pentose phosphate pathway and nucleotide sugar metabolism. | - Labeling patterns in pentoses and related metabolites- Elucidation of specific enzyme kinetics |

D-Galactose-13C-6: A Tool for Unraveling Metabolic Networks

D-Galactose-[U-13C6], where all six carbon atoms are labeled with 13C, is a powerful tracer for metabolic flux analysis (MFA). By providing a fully labeled carbon backbone, it allows researchers to track the distribution of all carbon atoms as galactose is metabolized. This provides a detailed picture of the interconnectedness and activity of various metabolic pathways.

Key Applications of D-Galactose-13C-6:

-

Mapping Central Carbon Metabolism: Tracing the 13C labels from galactose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle to quantify the flux through these core pathways.

-

Studying Inborn Errors of Metabolism: Investigating the metabolic consequences of genetic disorders such as galactosemia, where the metabolism of galactose is impaired.

-

Drug Discovery and Development: Assessing the impact of drug candidates on cellular metabolism and identifying potential off-target effects.

-

Bioprocess Optimization: In biotechnology, understanding and engineering the metabolism of microorganisms for the enhanced production of desired compounds.

Experimental Workflow for 13C Metabolic Flux Analysis using D-Galactose-13C-6

Caption: Workflow for 13C Metabolic Flux Analysis.

Experimental Protocol: 13C Metabolic Flux Analysis with D-Galactose-[U-13C6]

-

Cell Culture: Cells of interest are cultured in a defined medium where the primary carbon source is replaced with D-Galactose-[U-13C6]. It is crucial to ensure the system reaches a metabolic and isotopic steady state.

-

Metabolite Extraction: Cells are rapidly quenched to halt metabolic activity, and intracellular metabolites are extracted using appropriate solvent systems (e.g., cold methanol/water).

-

Sample Analysis: The extracted metabolites are derivatized, if necessary, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

-

Data Analysis and Flux Calculation: The MIDs are corrected for the natural abundance of 13C. A metabolic network model of the organism is constructed, and computational software is used to estimate the intracellular metabolic fluxes that best reproduce the experimentally determined MIDs.

This compound: Theoretical Applications and Future Directions

While specific experimental applications of this compound are not well-documented in publicly available literature, its unique labeling position offers intriguing possibilities for targeted metabolic investigations. The fate of the C5 carbon of hexoses is of particular interest in several key pathways.

Potential Applications of this compound:

-

Probing the Pentose Phosphate Pathway (PPP): The C5 of glucose (and by extension, galactose after conversion) is incorporated into different positions of pentose phosphates depending on the activity of the oxidative and non-oxidative branches of the PPP. Tracing 13C at the C5 position could provide specific insights into the dynamics of this pathway, which is crucial for nucleotide synthesis and redox balance.

-

Investigating Nucleotide Sugar Metabolism: Galactose is a precursor for the synthesis of UDP-galactose, a key building block for glycoproteins and glycolipids. Tracing the 13C-5 label could help elucidate the synthesis and interconversion of nucleotide sugars.

-

Studying Glucuronic Acid Pathway: In some organisms, the C6 of galactose can be oxidized to form galacturonic acid. While the label is at C5, its proximity to the site of oxidation could potentially be used in NMR-based studies to probe the environment of this reaction.

Signaling Pathway: Leloir Pathway for Galactose Metabolism

Methodological & Application

Application Notes and Protocols for Cell Culture Labeling with D-Galactose-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with subsequent analysis by mass spectrometry or nuclear magnetic resonance spectroscopy has become a cornerstone of metabolic research.[1][2] D-Galactose, a C-4 epimer of glucose, is a critical monosaccharide involved in energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of D-Galactose labeled with carbon-13 at specific positions, such as D-Galactose-¹³C₅, provides a powerful tool to trace the metabolic fate of galactose and elucidate the dynamics of key cellular pathways.

These application notes provide a detailed overview and experimental protocols for the use of D-Galactose-¹³C₅ in cell culture for metabolic flux analysis and the study of glycosylation.

Principle of the Method

When cells are cultured in a medium where standard galactose is replaced with D-Galactose-¹³C₅, the labeled galactose is taken up by the cells and enters metabolic pathways. The ¹³C label is incorporated into various downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, it is possible to quantify the contribution of galactose to different pathways and biosynthetic processes.[1]

The C5 position of galactose is particularly informative for tracing its entry into the pentose phosphate pathway (PPP) and for understanding the rearrangements of the carbon skeleton in central carbon metabolism.

Applications

-

Metabolic Flux Analysis (MFA): Quantitatively determining the rates (fluxes) of metabolic reactions in central carbon metabolism, including the Leloir pathway, glycolysis, and the pentose phosphate pathway.[1][2][3]

-

Glycosylation Studies: Tracing the incorporation of galactose into the glycan moieties of glycoproteins and glycolipids, allowing for the study of glycosylation dynamics and the identification of alterations in disease states such as cancer.

-

Drug Discovery and Development: Assessing the effect of therapeutic compounds on galactose metabolism and glycosylation, which are often dysregulated in various diseases.

Experimental Protocols

Protocol 1: General Cell Culture Labeling with D-Galactose-¹³C₅

This protocol provides a general procedure for labeling adherent mammalian cells with D-Galactose-¹³C₅. Optimization may be required for different cell lines and experimental goals.

Materials and Reagents:

-

Mammalian cell line of interest (e.g., HEK293, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

D-Galactose-¹³C₅

-

Galactose-free and Glucose-free cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing galactose-free and glucose-free medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of D-Galactose-¹³C₅. A typical starting concentration is 10 mM. If the goal is to force oxidative phosphorylation, glucose can be omitted.[4][5][6][7]

-

Initiation of Labeling:

-

Aspirate the complete culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined duration. To determine the optimal labeling time to reach isotopic steady state, a time-course experiment is recommended (e.g., harvesting at 0, 2, 6, 12, 24, and 48 hours).

-

Harvesting:

-

For Metabolite Analysis:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

-

-

For Protein/Glycoprotein Analysis:

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Collect the protein lysate.

-

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Metabolite Extract Preparation:

-

Dry the metabolite-containing supernatant from Protocol 1 under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolites can be derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Glycoprotein Analysis:

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Protein Digestion:

-

Take a desired amount of protein (e.g., 50 µg).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Glycan Release (Optional, for glycan profiling):

-

N-linked glycans can be released from the protein digest using PNGase F.

-

The released glycans can be purified and analyzed by LC-MS or MALDI-TOF MS.[8]

-

-

Glycopeptide Enrichment (Optional):

-

Enrich glycopeptides from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC).[9]

-

-

Desalting: Desalt the peptide or glycopeptide samples using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS to determine the incorporation of ¹³C into metabolites or glycan structures.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a D-Galactose-¹³C₅ labeling experiment in a cancer cell line.

Table 1: Isotopic Enrichment of Key Metabolites after 24 hours of Labeling with 10 mM D-Galactose-¹³C₅.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Galactose-1-phosphate | 5.2 | 3.1 | 5.8 | 10.3 | 25.6 | 48.9 | 1.1 |

| UDP-Galactose | 6.1 | 4.5 | 7.2 | 12.8 | 28.1 | 40.3 | 1.0 |

| Glucose-6-phosphate | 15.3 | 8.9 | 10.1 | 15.4 | 20.7 | 28.5 | 1.1 |

| Fructose-6-phosphate | 18.9 | 10.2 | 11.5 | 16.8 | 19.3 | 22.3 | 1.0 |

| Ribose-5-phosphate | 35.7 | 15.8 | 12.4 | 18.5 | 16.9 | 0.7 | N/A |

| Lactate | 45.2 | 25.1 | 18.9 | 10.8 | N/A | N/A | N/A |

Note: M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. The bolded values indicate the most abundant labeled species.

Table 2: ¹³C Labeling of Monosaccharides from Hydrolyzed Glycoproteins.

| Monosaccharide | Average ¹³C Atoms Incorporated | % Labeled Pool |

| Galactose | 4.85 | 95.2% |

| N-Acetylgalactosamine | 4.72 | 93.1% |

| Glucose | 2.15 | 42.3% |

| Mannose | 1.89 | 37.1% |

| N-Acetylglucosamine | 2.05 | 40.2% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for D-Galactose-¹³C₅ labeling in cell culture.

Metabolic Pathway of D-Galactose-¹³C₅

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Global changes to HepG2 cell metabolism in response to galactose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Galactose-¹³C₅ in the In Vitro Study of Galactosemia

Introduction

Galactosemia is an inherited metabolic disorder characterized by the impaired function of enzymes essential for galactose metabolism. The most severe form, classic galactosemia, results from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of toxic metabolites, including galactose-1-phosphate (Gal-1P) and galactitol. The use of stable isotope-labeled D-galactose, such as D-Galactose-¹³C₅, in in vitro models provides a powerful tool for researchers, scientists, and drug development professionals to investigate the pathophysiology of galactosemia, elucidate metabolic pathways, and evaluate potential therapeutic interventions. By tracing the fate of the ¹³C-labeled galactose, researchers can quantitatively assess enzyme activity, metabolite flux, and the efficacy of novel treatments.

These application notes provide detailed protocols for utilizing D-Galactose-¹³C₅ in cultured human cell lines, such as fibroblasts and lymphoblasts, derived from both healthy donors and galactosemia patients. The methodologies cover cell culture, stable isotope labeling, metabolite extraction, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Applications

-

Metabolic Flux Analysis: Tracing the incorporation of ¹³C from D-Galactose-¹³C₅ into downstream metabolites of the Leloir pathway and alternative pathways to quantify metabolic flux and identify enzymatic bottlenecks.

-

Genotype-Phenotype Correlation: Comparing the metabolic profiles of cell lines with different GALT mutations to understand the relationship between genetic variants and biochemical phenotypes.[1]

-

Drug Discovery and Development: Evaluating the efficacy of potential therapeutic agents, such as small molecule chaperones or gene therapies, in restoring normal galactose metabolism in patient-derived cells.

-

Biomarker Identification: Identifying and quantifying novel biomarkers for disease severity and therapeutic response.

Data Presentation

The following tables summarize quantitative data from in vitro studies using ¹³C-labeled galactose in cell lines from healthy controls and galactosemia patients.

Table 1: Galactose Metabolite Profiling (GMP) in Fibroblasts. [2]

| Cell Type | Genotype | [U-¹³C]-Galactose (relative units) | [U-¹³C]-Gal-1-P (relative units) | [¹³C₆]-UDP-galactose (relative units) | Galactose Index (GI)¹ |

| Healthy Control | Wild-Type | Low | Low | High | Low |

| Variant Galactosemia | (e.g., S135L) | Intermediate | Intermediate | Intermediate | Intermediate |

| Classical Galactosemia | (e.g., Q188R) | High | High | Low | High |

¹Galactose Index (GI) is defined as the ratio of [U-¹³C]-Gal-1-P / [¹³C₆]-UDP-galactose.[2]

Table 2: Metabolite Levels in Lymphoblasts after Incubation with ¹³C-Galactose. [3]

| Cell Type | Genotype | ¹³C-Galactose-1-Phosphate (Gal-1P) Formation | ¹³C-UDP-galactose & ¹³C-UDP-glucose Formation | ¹³C-Galactitol Formation |

| Healthy Control | Wild-Type | Baseline | Normal | Not significantly different from galactosemic cells |

| Galactosemia | Q188R/Q188R | 2-3 times higher than normal | Reduced compared to normal | Not significantly different from normal cells |

| Galactosemia | S135L/S135L | 2-3 times higher than normal | Reduced compared to normal | Not significantly different from normal cells |

| Galactosemia | GALT deletion | 2-3 times higher than normal | Not detected | Not significantly different from normal cells |

Experimental Protocols

Protocol 1: Galactose Metabolite Profiling (GMP) in Human Fibroblasts using D-Galactose-¹³C₅ and Mass Spectrometry

This protocol details the procedure for culturing human fibroblasts, labeling with D-Galactose-¹³C₅, and preparing metabolites for analysis.

Materials:

-

Human fibroblast cell lines (from healthy controls and galactosemia patients)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

D-Galactose-¹³C₅ (or [U-¹³C]-galactose)

-

Ice-cold methanol

-

Ice-cold water

-

Ice-cold 0.9% saline solution

-

6-well cell culture plates

-

Sonicator bath

-

Microcentrifuge tubes

Procedure:

-

Cell Culture:

-

Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

Seed 50-100 µg of cell protein per well in 6-well plates and allow to adhere for 24 hours.[4]

-

-

Cell Starvation:

-

After 24 hours, remove the culture medium.

-

Wash the cells once with DPBS.

-

Add DPBS (without any additions) to each well and incubate for 16 hours for starvation.[4]

-

-

¹³C-Galactose Labeling:

-

Prepare a 1 mM solution of D-Galactose-¹³C₅ in the appropriate cell culture medium (e.g., serum-free RPMI medium with 10% dialyzed bovine serum).[5]

-

Remove the starvation medium (DPBS).

-

Add the 1 mM D-Galactose-¹³C₅ labeling medium to the cells.

-

Incubate for a defined period (e.g., 1, 2, 4, or 7 hours) at 37°C.[4]

-

-

Metabolite Extraction:

-

After incubation, place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells three times with ice-cold 0.9% saline solution.[4]

-

Quench the metabolism by adding 0.5 mL of ice-cold methanol to each well.[4]

-

Add 0.5 mL of ice-cold water to each well.[4]

-

Place the 6-well plates in a sonicator bath for 15 minutes for cell lysis and extraction of metabolites.[4]

-

Transfer the cell homogenate to 2 mL microcentrifuge tubes.[4]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using a suitable analytical platform, such as LC-MS/MS or GC-MS, to identify and quantify ¹³C-labeled galactose and its downstream metabolites.

-

Protocol 2: Analysis of ¹³C-Labeled Metabolites in Lymphoblasts by NMR Spectroscopy

This protocol outlines the incubation of lymphoblasts with ¹³C-galactose and subsequent analysis by NMR.

Materials:

-

Lymphoblast cell lines (from healthy controls and galactosemia patients)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Dialyzed bovine serum

-

L-glutamine

-

D-Galactose-¹³C₅ (e.g., 1-¹³C or 2-¹³C galactose)

-

T75 flasks

-

NMR tubes (e.g., 5mm diameter microcell)

Procedure:

-

Cell Culture:

-

Culture lymphoblasts in T75 flasks at 37°C in RPMI 1640 medium supplemented with 20% FBS and 2 mM L-glutamine.[5]

-

Culture for 2-3 weeks to obtain a sufficient cell number.

-

-

Cell Harvesting and Incubation:

-

Pool cells from multiple flasks (approximately 5 x 10⁸ cells or 10 mg of protein).[5]

-

Harvest the cells by centrifugation.

-

Rinse the cell pellet with medium lacking serum and glucose.[5]

-

Resuspend the cells in 20 mL of RPMI medium containing 10% dialyzed bovine serum and 1 mM of D-Galactose-¹³C₅.[5]

-

Incubate for 2.5 or 5 hours at 37°C.[5]

-

-

Metabolite Extraction for NMR:

-

After incubation, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold saline.

-

Extract polar metabolites using a suitable method, such as a methanol-chloroform-water extraction.

-

Lyophilize the polar extract.

-

-

NMR Sample Preparation and Analysis:

-

Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the sample to an NMR tube.

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Identify and quantify ¹³C-labeled metabolites based on their chemical shifts and signal intensities.[5]

-

Visualizations

Leloir Pathway and Alternate Metabolic Routes

Caption: Metabolic fate of D-Galactose-¹³C₅ in the Leloir and alternate pathways.

Experimental Workflow for ¹³C-Galactose Metabolic Tracing

Caption: Workflow for in vitro D-Galactose-¹³C₅ metabolic tracing experiments.

References

Quantifying Liver Function with the D-Galactose-¹³C Breath Test: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The D-Galactose-¹³C Breath Test is a non-invasive diagnostic tool for the quantitative assessment of functional liver capacity. This dynamic test measures the liver's ability to metabolize galactose, providing valuable insights for researchers and clinicians in the field of hepatology and drug development. By tracking the exhalation of ¹³CO₂ following the administration of ¹³C-labeled galactose, it is possible to evaluate the cytosolic liver function, as the metabolism of galactose primarily occurs in the hepatocytes.[1][2]

This methodology has shown significant utility in distinguishing between healthy individuals and patients with liver cirrhosis, and even in stratifying the severity of the disease.[3][4] The test's accuracy is correlated with the degree of liver fibrosis, making it a valuable tool for monitoring disease progression and the efficacy of therapeutic interventions.[5]

Principle of the Test

The test is based on the hepatic metabolism of galactose. After administration, D-Galactose-¹³C is absorbed and transported to the liver, where it enters the Leloir pathway for conversion to glucose. A key step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by the enzyme galactokinase.[6][7][8] Subsequent enzymatic reactions lead to the production of glucose-1-phosphate, which can then enter glycolysis and the Krebs cycle, ultimately releasing the ¹³C label as ¹³CO₂ in the breath. The rate of ¹³CO₂ exhalation is directly proportional to the liver's capacity to metabolize galactose, thus reflecting functional liver mass.[1]

Applications in Research and Drug Development

-

Non-invasive assessment of liver function: Provides a quantitative measure of the liver's metabolic capacity.

-

Staging of liver disease: Can help differentiate between healthy subjects and those with varying degrees of liver fibrosis and cirrhosis.[3][4][5]

-

Monitoring disease progression: Allows for the longitudinal tracking of liver function in chronic liver diseases.

-

Evaluating therapeutic efficacy: Can be used to assess the impact of novel drugs and therapies on liver function.

-

Preclinical and clinical trials: Serves as a valuable biomarker for liver health in drug development programs.

Experimental Protocols

Two primary methods of administration for the D-Galactose-¹³C Breath Test are utilized: oral and intravenous. The choice of administration route can influence the kinetics of galactose absorption and metabolism.

Patient Preparation (for both oral and intravenous administration)

To ensure accurate and reproducible results, the following patient preparation steps are crucial:

-

Fasting: Patients should fast for a minimum of 2 hours, with some protocols recommending an overnight fast of 12 hours.[9][10] Only water is permitted during the fasting period.

-

Dietary Restrictions: For 24-48 hours prior to the test, patients should avoid foods rich in ¹³C (e.g., corn-based products) and adhere to a galactose-restricted diet to ensure a stable baseline of ¹³C abundance in exhaled CO₂.[9]

-

Avoidance of Certain Activities: Patients should refrain from smoking and vigorous physical exercise on the morning of the test.[10]

Oral Administration Protocol

-

Baseline Breath Sample: Collect two baseline breath samples from the patient before administering the galactose solution.[9] The patient should take a deep breath, hold it for 3 seconds, and exhale into a collection tube.[9]

-

Substrate Administration: Administer a solution of D-Galactose-¹³C dissolved in water. The dosage can vary, with studies using a fixed dose of 100 mg of ¹³C-galactose with 25 g/m² of unlabeled galactose as a carrier.[3] Another protocol uses a 7 mg/kg oral dose of 1-¹³C labeled galactose.[9]

-

Breath Sample Collection: Collect breath samples at regular intervals. Common time points include every 30 minutes for up to 4 hours.[3][10] Some protocols specify collection at 60, 90, and 120 minutes post-ingestion.[9]

-

Sample Analysis: Analyze the collected breath samples for ¹³CO₂ enrichment using an appropriate analytical method, such as isotope ratio mass spectrometry.

Intravenous Administration Protocol

-

Baseline Breath Sample: Collect baseline breath samples as described in the oral protocol.

-

Substrate Administration: Administer D-Galactose-¹³C intravenously. A common dosage used in rat models is 100 mg/kg.[11][12]

-

Breath Sample Collection: Collect breath samples at specified time points. For instance, samples can be collected every 5 minutes for the first 30 minutes, and then at 45 and 60 minutes.[11]

-

Sample Analysis: Analyze the ¹³CO₂ content in the collected breath samples.

Data Presentation

The results of the D-Galactose-¹³C Breath Test are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period (CUMPCD).[9] This value provides a quantitative measure of the liver's galactose metabolism.

Table 1: Quantitative Data from Oral ¹³C-Galactose Breath Test in Humans

| Parameter | Healthy Controls | Compensated Cirrhosis Patients | Decompensated Cirrhosis Patients | Reference |

| Dose | 100 mg ¹³C-galactose + 25 g/m² unlabeled galactose | 100 mg ¹³C-galactose + 25 g/m² unlabeled galactose | 100 mg ¹³C-galactose + 25 g/m² unlabeled galactose | [3] |

| Test Duration | 2 hours | 2 hours | 2 hours | [3] |

| Sensitivity | - | 93% | 93% | [3] |

| Specificity | - | 87% | 87% | [3] |

| ¹³C-GBT %dose/h at 120 min | 4.51 ± 0.18 | 2.97 ± 0.14 | - | [5] |

Table 2: Quantitative Data from Intravenous ¹³C-Galactose Breath Test in a Rat Model of Hepatectomy

| Parameter | Control Group (Simple Laparotomy) | 30% Hepatectomy | 70% Hepatectomy | 90% Hepatectomy | Reference |

| Dose | 100 mg/kg [1-¹³C]galactose | 100 mg/kg [1-¹³C]galactose | 100 mg/kg [1-¹³C]galactose | 100 mg/kg [1-¹³C]galactose | [11][12] |

| Correlation Coefficient (SP(25) vs. LW/BW) | - | - | - | 0.923 (p < 0.0001) | [11][12] |

| Correlation Coefficient (S(30) vs. LW/BW) | - | - | - | 0.889 (p < 0.0001) | [11] |

SP(25) refers to the single point ¹³CO₂ level at 25 minutes. S(30) refers to the total ¹³CO₂ output over 30 minutes. LW/BW refers to the liver weight to body weight ratio.

Visualizations

Metabolic Pathway of D-Galactose-¹³C

Caption: Metabolic fate of D-Galactose-¹³C in the liver.

Experimental Workflow of the D-Galactose-¹³C Breath Test

Caption: Workflow of the D-Galactose-¹³C Breath Test.

References

- 1. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 8. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Test preparation | Gastrolab [gastrolab.com.au]

- 11. [1-(13)C]Galactose breath test for quantitative measurement of liver function in a short period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tracing Galactose Metabolism with 13C-5-D-Galactose using Quantitative NMR Spectroscopy

Introduction

D-Galactose is a critical monosaccharide in cellular metabolism, serving as a key substrate for energy production and the biosynthesis of macromolecules. Understanding the flux through galactose metabolic pathways is vital for researchers in fields ranging from metabolic disorders to drug development. The use of stable isotope tracers, such as D-Galactose labeled with Carbon-13 at the C-5 position (D-Galactose-13C-5), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and quantitative method to track the fate of galactose in biological systems. This non-invasive technique allows for the direct observation and quantification of downstream metabolites, providing precise insights into metabolic pathway activity. 13C NMR is particularly advantageous due to its large spectral window, which minimizes signal overlap, and the ability to directly probe the carbon backbone of metabolites.[1][2]

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those utilizing stable isotope tracing to investigate carbohydrate metabolism.

Metabolic Fate of D-Galactose: The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[3][4] This product can then enter glycolysis for energy production or be converted to UDP-glucose for use in glycosylation reactions.[5] The pathway involves a series of enzymatic steps, beginning with the phosphorylation of α-D-galactose.[4] By using this compound, researchers can trace the 13C label as it is incorporated into these downstream metabolites.

Experimental and Analytical Workflow

A typical metabolomics experiment using this compound involves several key stages, from sample preparation to data analysis. The workflow is designed to ensure reproducible and accurate quantification of labeled metabolites.

Detailed Experimental Protocols

1. Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding: Plate cells (e.g., ~200,000 cells/well in a 6-well plate) and allow them to adhere and grow overnight.[6]

-

Media Preparation: Prepare culture medium containing this compound as the tracer. The standard glucose should be replaced with the labeled galactose at a similar concentration. Use of dialyzed fetal bovine serum (FBS) is recommended to minimize background levels of unlabeled sugars.[6]

-

Labeling: Remove the overnight culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined duration. The time required to reach an isotopic steady state varies by pathway; glycolysis intermediates are often labeled within minutes, while other pathways may take hours.[6]

2. Metabolite Extraction Protocol

This protocol is adapted for the extraction of polar metabolites from adherent cells.

-

Metabolism Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

-

Extraction: Add 1 mL of an ice-cold extraction solvent mixture (e.g., Methanol:Water, 80:20 v/v) to each well.[6] Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Phase Separation (Optional but Recommended): For a more complete extraction, a chloroform-methanol-water method can be used. After adding the initial solvent, add chloroform and water to achieve a final ratio of 1:1:1 (Chloroform:Methanol:Water), vortex thoroughly, and centrifuge to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein/debris (interphase) layers.[7]

-

Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites (including galactose and its derivatives), into a new tube.

-

Drying: Dry the collected polar extract completely using a vacuum concentrator (speed-vac) or by lyophilization. Store dried extracts at -80°C until NMR analysis.[6]

3. NMR Sample Preparation and Data Acquisition

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 500-600 µL) of NMR buffer. The buffer should be D₂O-based and contain a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).

-

NMR Tube: Transfer the reconstituted sample into a 5 mm NMR tube. Ensure the sample is free of any particulate matter.

-

Data Acquisition:

-

Instrument: Perform analysis on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

-